methyl 2-(4-(3-chlorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate
Description
Methyl 2-(4-(3-chlorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a heterocyclic compound featuring a pyrido[2,3-e][1,2,4]thiadiazine core substituted with a 3-chlorophenyl group, a sulfone moiety (1,1-dioxido), and a methyl ester side chain.
Properties
IUPAC Name |
methyl 2-[4-(3-chlorophenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O5S/c1-24-13(20)9-18-15(21)19(11-5-2-4-10(16)8-11)14-12(25(18,22)23)6-3-7-17-14/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZJLCUXPIUTNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)N(C2=C(S1(=O)=O)C=CC=N2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, which can lead to a variety of biological activities.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The downstream effects of these activities can vary widely and are dependent on the specific pathways affected.
Biological Activity
Methyl 2-(4-(3-chlorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on various research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 381.79 g/mol. It features a complex heterocyclic structure that contributes to its biological activity. The presence of the chlorophenyl group and the thiadiazine moiety are particularly noteworthy for their roles in modulating biological interactions.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the condensation of various precursors under specific conditions to yield the desired product. Detailed methodologies for synthesizing related pyrido-thiadiazine derivatives have been documented in literature .
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazine derivatives. For instance, compounds similar to this compound have shown moderate to significant cytotoxic effects against various human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . The cytotoxicity was assessed using the MTT assay method.
Antiviral Activity
In addition to anticancer properties, certain derivatives of this compound class have also been evaluated for antiviral activity. For example, compounds with similar structures were tested against herpes simplex virus (HSV) and showed promising results in inhibiting viral replication without significant cytotoxicity . The effectiveness was quantified by measuring the reduction in viral load in treated cell cultures.
Case Studies
- Anticancer Study : A series of pyrido-thiadiazine derivatives were synthesized and tested for their anticancer effects. One derivative exhibited an IC50 value of 10 µM against HeLa cells, indicating potent activity .
- Antiviral Activity : Another study focused on the antiviral potential against HSV showed that a related compound prevented viral replication by up to 91% at a concentration of 50 µM with low cytotoxicity (CC50 = 600 µM) .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the thiadiazine moiety exhibit significant anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have been shown to inhibit cancer cell proliferation through various mechanisms including the inhibition of DNA synthesis and targeting specific kinases involved in tumorigenesis . In vitro studies have demonstrated that methyl 2-(4-(3-chlorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate may also exhibit cytotoxic effects against several cancer cell lines.
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays. It has been evaluated against a range of bacterial strains and fungi. Preliminary studies suggest that it exhibits better activity against gram-positive bacteria compared to gram-negative species . The presence of the chlorophenyl group is believed to enhance its interaction with microbial targets.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory properties. Compounds with similar structural features have been reported to inhibit inflammatory pathways and reduce cytokine production in vitro.
Case Studies
Several studies have documented the efficacy of this compound in various biological assays:
- Anticancer Study : A study involving the evaluation of synthesized thiadiazole derivatives demonstrated their ability to inhibit cell growth in HepG-2 (liver cancer) and A549 (lung cancer) cell lines. The mechanism involved the inhibition of key enzymes responsible for DNA replication .
- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of similar compounds against Bacillus cereus and Staphylococcus aureus using disc diffusion methods. The results indicated significant inhibition zones compared to control groups .
Chemical Reactions Analysis
Ester Hydrolysis and Derivative Formation
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization:
Reaction Conditions :
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Acidic Hydrolysis : HCl (6M), reflux, 8–12 hours.
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Basic Hydrolysis : NaOH (2M), 60°C, 4–6 hours.
Applications :
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The carboxylic acid derivative serves as a precursor for amide coupling reactions with primary or secondary amines, facilitated by coupling agents like EDC/HOBt.
Nucleophilic Substitution at the Thiadiazine Ring
The sulfur atom in the 1,2,4-thiadiazine ring participates in nucleophilic substitution reactions. For example:
Reaction with Amines :
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Treatment with alkyl/aryl amines (e.g., methylamine, aniline) in polar aprotic solvents (DMF, DMSO) at 80–100°C results in displacement of the sulfonyl group, forming substituted pyrido-thiadiazine derivatives .
Mechanistic Insight :
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The reaction proceeds via a two-step pathway:
Ring-Opening and Contraction Reactions
Under thermal or acidic conditions, the thiadiazine ring undergoes contraction to form pyrazole derivatives, a hallmark reactivity of 1,2,4-thiadiazines:
Example Reaction :
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Heating with triethyloxonium tetrafluoroborate (Et3O+ BF4−) in acetonitrile at 80°C induces ring contraction, yielding a pyrazole disulfide via sulfur extrusion .
Key Conditions :
| Reagent | Temperature | Time | Yield |
|---|---|---|---|
| Et3O+ BF4− | 80°C | 7.5 h | 55% |
| CF3CO2H | Reflux | 3 h | 68% |
Mechanism :
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Acid-mediated tautomerization to a 4H-thiadiazine intermediate.
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Valence isomerization to a thia-σ-homo-pyrazole.
Oxidation and Redox Reactions
The pyridine moiety and sulfonyl group participate in redox processes:
Oxidation of the Pyridine Ring :
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Reaction with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C yields N-oxide derivatives, enhancing electrophilicity for subsequent functionalization.
Reduction of the Sulfonyl Group :
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Catalytic hydrogenation (H2, Pd/C) reduces the sulfonyl group to a sulfide, altering the electronic properties of the thiadiazine ring.
Catalytic Dehydrogenative Coupling
Manganese-catalyzed reactions with alcohols enable C–N bond formation, a strategy borrowed from benzothiadiazine chemistry :
General Procedure :
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Substrate + Alcohol (1.5 eq) + Mn-catalyst (5–8 mol%) + NaOtBu (1.5 eq) in 1,4-dioxane, 100°C, 36 h under argon.
Outcome :
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Forms fused heterocycles (e.g., pyridopyrimidinones) via dehydrogenative coupling, with yields up to 52% .
Electrophilic Aromatic Substitution
The 3-chlorophenyl group directs electrophilic substitution:
Nitration :
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HNO3/H2SO4 at 0°C introduces nitro groups at the para position relative to chlorine.
Halogenation :
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Bromination (Br2/FeBr3) occurs selectively at the meta position of the phenyl ring.
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces cleavage of the N–S bond in the thiadiazine ring, generating a pyridine sulfonic acid derivative.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
- Pyrido-Thiadiazine vs. Benzothiazine Derivatives: The compound in -(3-oxo-2,3-dihydro-benzo[b][1,4]thiazin-4-yl)acetamide, shares a thiadiazine-like core but lacks the pyridine ring fusion present in the target compound.
- Imidazopyridine Derivatives :
Compounds 1l and 2d (–8) feature tetrahydroimidazo[1,2-a]pyridine cores with ester substituents. While their cores are less oxidized compared to the pyrido-thiadiazine system, both classes exhibit planar heterocycles capable of π-π stacking interactions, a critical feature for enzyme inhibition .
Substituent Analysis
- Chlorophenyl vs. Nitrophenyl Groups :
The 3-chlorophenyl group in the target compound contrasts with the 4-nitrophenyl substituent in –6. Nitro groups are stronger electron-withdrawing moieties, which may enhance reactivity in electrophilic substitution but reduce metabolic stability compared to chlorophenyl . - Ester vs. Amide Side Chains: The methyl ester in the target compound differs from the acetamide group in .
Physicochemical and Spectroscopic Comparisons
NMR Profiling
As demonstrated in , NMR chemical shifts in regions A (39–44 ppm) and B (29–36 ppm) are sensitive to substituent effects. The target compound’s 3-chlorophenyl and sulfone groups would likely induce upfield/downfield shifts distinct from analogs with nitro or benzyl groups (e.g., –8) .
Computational Similarity Metrics
Using Tanimoto and Dice coefficients (), the target compound’s similarity to analogs can be quantified:
Lower indices for reflect dissimilarity in core structure, while higher indices for suggest functional group parallels .
Bioactivity and Target Correlations
highlights that structurally similar compounds cluster by bioactivity. For example:
- Tetrahydroimidazopyridines (–8): Likely target kinases or GPCRs due to planar heterocycles.
- Benzothiazines (): Potential protease inhibitors via amide-mediated hydrogen bonding. The target compound’s sulfone group may enhance binding to oxidoreductases or sulfotransferases, a hypothesis supported by sulfone-containing drugs like Celecoxib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
